molecular formula C7H4ClF4N B1319365 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline CAS No. 126538-85-0

3-Chloro-2-fluoro-5-(trifluoromethyl)aniline

Cat. No. B1319365
M. Wt: 213.56 g/mol
InChI Key: RRQSEOPUKUHLCT-UHFFFAOYSA-N
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Description

“3-Chloro-2-fluoro-5-(trifluoromethyl)aniline” is a chemical compound that is a halogenated pyridine derivative . It is a fluorinated building block that participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .


Synthesis Analysis

The synthesis of this compound involves several steps. One of the key steps is the Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which is then hydrolyzed in the presence of 6 M HCl to give intermediate 3g .


Molecular Structure Analysis

The molecular formula of “3-Chloro-2-fluoro-5-(trifluoromethyl)aniline” is C7H4ClF4N . The molecular weight is 199.53 . The InChI key is RRQSEOPUKUHLCT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a refractive index of 1.433 and a density of 1.428 g/mL at 25 °C .

Scientific Research Applications

Vibrational Analysis and Theoretical Studies

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline and its related compounds have been studied for their vibrational characteristics using Fourier Transform-Infrared and Fourier Transform-Raman techniques. These studies contribute to understanding the effects of electron-donating and withdrawing on aniline structures and the impact of substituent positions on vibrational spectra. Additionally, theoretical computations like hyperconjugation interactions, HOMO-LUMO energy gap, and molecular electrostatic potential (MEP) surface analysis offer insight into the compound's thermodynamic functions (Revathi et al., 2017).

Chemical Synthesis and Catalysis

  • The compound is utilized as a monodentate transient directing group in Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes. This process is efficient for synthesizing diverse quinazoline and fused isoindolinone scaffolds, highlighting its role in chemical synthesis and catalysis (Wu et al., 2021).

Antiproliferative Activity Studies

  • In research on Cu(II) and Pd(II) complexes, this compound, as part of salicylaldimine ligands, showed antiproliferative potentials against specific cell lines. This highlights its potential in developing new anticancer agents (Kasumov et al., 2016).

Optical and Spectroscopic Investigations

  • Detailed spectroscopic studies on compounds like 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline have been conducted to understand their molecular orbital calculations, chemical reactivity, and thermodynamic parameters. These studies are significant for applications in optical devices and materials science (Karthick et al., 2013).

Fluorescence Quenching and Molecular Interactions

  • The compound's derivatives have been studied for their fluorescence quenching properties in various solvents. Such studies are essential in understanding the electronic features of intermolecular interactions involving organic fluorine, contributing to fields like photochemistry and molecular electronics (Geethanjali et al., 2015).

Safety And Hazards

“3-Chloro-2-fluoro-5-(trifluoromethyl)aniline” is classified as a hazardous substance. It is toxic in contact with skin, harmful if swallowed or inhaled, and causes skin and eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-chloro-2-fluoro-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF4N/c8-4-1-3(7(10,11)12)2-5(13)6(4)9/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQSEOPUKUHLCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-fluoro-5-(trifluoromethyl)aniline

Synthesis routes and methods

Procedure details

5-Chloro-4-fluoro-3-nitro-trifluoromethylbenzene (50g) was added to a cooled (5° C.) solution of stannous chloride (140g) in concentrated aqueous hydrochloric acid (187ml). After stirring for several hours at the ambient temperature (about 22° C.), the reaction mixture was stood overnight. After basification by the addition of sodium hydroxide, the reaction mixture was extracted with ethyl acetate. The organic layer was washed with water, dried, and the solvent removed by evaporation under reduced pressure. The residual yellow oil was kugelrohr distilled under reduced pressure to give 3-amino-5-chloro-4-fluoro-trifluoromethylbenzene (32g): boiling point 105° C./11 mm Hg;
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stannous chloride
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187 mL
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